tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)21-15-8-10-22(11-9-15)13-14-12-20-17-7-5-4-6-16(14)17/h4-7,12,15,20H,8-11,13H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJNAVAVPRBBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C19H27N3O2
- Molecular Weight : 329.44 g/mol
- CAS Number : 1181458-58-1
The structure of the compound features a tert-butyl group linked to a carbamate moiety, along with an indole and piperidine structure, which may contribute to its biological activity.
Research indicates that this compound exhibits several biological activities, particularly in the modulation of inflammatory pathways. It has been investigated for its role as an NLRP3 inflammasome inhibitor, which is crucial in regulating inflammatory responses.
Inhibition of NLRP3 Inflammasome
NLRP3 is a component of the innate immune system that can trigger inflammation through the release of pro-inflammatory cytokines such as IL-1β. Compounds that inhibit NLRP3 can potentially reduce excessive inflammatory responses associated with various diseases.
Key Findings :
- In vitro studies demonstrated that this compound can inhibit IL-1β release in LPS/ATP-stimulated THP-1 cells, indicating its potential as an anti-inflammatory agent .
- The compound's ability to modulate ATPase activity of the NLRP3 protein was also observed, suggesting a direct interaction with the inflammasome complex .
Therapeutic Applications
Given its mechanism of action, this compound may have therapeutic potential in conditions characterized by chronic inflammation, such as autoimmune diseases and metabolic disorders.
| Disease Condition | Potential Role of Compound |
|---|---|
| Autoimmune Diseases | Modulation of inflammatory cytokine release |
| Metabolic Disorders | Regulation of inflammation associated with obesity |
| Neurodegenerative Diseases | Potential neuroprotective effects through inflammation control |
Case Study 1: Anti-inflammatory Activity
A study focused on the anti-inflammatory properties of related compounds demonstrated that modifications in the indole and piperidine structures significantly influenced their efficacy as NLRP3 inhibitors. This compound was among the most potent derivatives tested .
Case Study 2: In Vitro Efficacy
In vitro assays conducted on differentiated THP-1 cells showed that treatment with this compound resulted in a significant reduction in pyroptosis and IL-1β release compared to untreated controls. The results are summarized in Table 1 below.
| Concentration (µM) | % Pyroptosis Reduction | % IL-1β Release Inhibition |
|---|---|---|
| 0.1 | 15 | 20 |
| 1 | 30 | 35 |
| 10 | 50 | 60 |
This data indicates a dose-dependent relationship between the concentration of the compound and its inhibitory effects on inflammatory markers.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A piperidine core substituted at the 1-position with a 1H-indol-3-ylmethyl group.
- The 4-position of the piperidine is protected by a tert-butyl carbamate (Boc) group.
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The tert-butyl carbamate-piperidine scaffold is highly modular. Variations in substituents on the piperidine ring significantly influence physicochemical and biological properties. Below is a comparative analysis of select analogues:
Physicochemical Properties
- Solubility: The indole-containing target compound is less polar than analogues with cyano or hydroxyl groups (e.g., tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate ), which may reduce aqueous solubility.
- Stability : The acetylated analogue exhibits enhanced stability under basic conditions compared to the Boc-protected target compound, which is prone to acid-catalyzed deprotection.
Key Research Findings
- Reactivity: Propenoyl-substituted derivatives are valuable for click chemistry or polymer synthesis due to their unsaturated carbonyl group.
- Commercial Availability: The target compound is marketed by Aladdin Scientific and Santa Cruz Biotechnology at $584/g (1 g scale) , reflecting its niche application in research.
Preparation Methods
Formation of Indole-Piperidine Intermediate
The core intermediate, 1-(1H-indol-3-ylmethyl)piperidin-4-yl amine, is typically synthesized by condensation or nucleophilic substitution involving indole derivatives and piperidine:
- Reaction: The 3-position of the indole ring is functionalized with a methyl group that links to the nitrogen at the 1-position of piperidine.
- Reagents: Indole derivatives (e.g., 1H-indole-3-carboxaldehyde or 3-(bromomethyl)indole) react with piperidin-4-amine or piperidine under basic or acidic catalysis.
- Conditions: Solvents such as dichloromethane or ethanol, with bases like triethylamine, at room temperature or mild heating.
- Notes: The reaction may require protection of sensitive groups or use of reducing agents (e.g., sodium borohydride) if intermediate imines are formed.
Carbamate Formation (tert-butyl Carbamate Protection)
Once the indole-piperidine intermediate is obtained, the amine group on the piperidine ring is protected by formation of the tert-butyl carbamate:
- Reaction: The amine reacts with tert-butyl chloroformate (Boc-Cl) in the presence of a base.
- Reagents: tert-butyl chloroformate, triethylamine (or other organic bases).
- Conditions: Typically performed at 0 °C to room temperature in anhydrous solvents such as dichloromethane or tetrahydrofuran.
- Mechanism: The base deprotonates the amine, facilitating nucleophilic attack on the carbonyl carbon of Boc-Cl, yielding the carbamate-protected amine.
- Purification: The product is purified by column chromatography or recrystallization.
Detailed Reaction Conditions and Parameters
| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Indole-piperidine condensation | Indole derivative, piperidin-4-amine, triethylamine | DCM, EtOH | 25–50 °C | 4–12 h | May require reducing agent for imine reduction |
| 2 | Carbamate protection | tert-butyl chloroformate, triethylamine | Anhydrous DCM or THF | 0–25 °C | 1–3 h | Inert atmosphere recommended to avoid moisture |
| 3 | Purification | Silica gel chromatography | Hexane/ethyl acetate gradient | Ambient | — | Yields typically 70–85% |
Research Findings and Optimization
- Yield Optimization: Adjusting stoichiometric ratios of tert-butyl chloroformate and base improves yield and reduces side reactions. Using slight excess of Boc-Cl (1.1 eq) ensures complete protection.
- Solvent Choice: Anhydrous dichloromethane is preferred for carbamate formation due to its inertness and ability to dissolve both reactants.
- Temperature Control: Low temperatures (0–5 °C) during Boc protection minimize side reactions such as over-carbamoylation or hydrolysis.
- Reaction Monitoring: Thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) effectively monitors reaction progress; Rf for product ~0.3–0.5.
- Purification: Silica gel chromatography with gradient elution (hexane/ethyl acetate) yields pure product; recrystallization from ethyl acetate/hexane can be used for further purification.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy:
- $$^{1}H$$ NMR shows tert-butyl singlet near δ 1.4 ppm (9H), aromatic indole protons between δ 6.5–8.0 ppm, and piperidine methylene signals.
- $$^{13}C$$ NMR confirms carbamate carbonyl at ~155–160 ppm and tert-butyl carbons at ~28–30 ppm.
- Mass Spectrometry: ESI-MS confirms molecular ion peak at m/z consistent with molecular weight (~336.41 g/mol).
- IR Spectroscopy: Characteristic carbamate C=O stretch near 1680–1720 cm$$^{-1}$$, and NH stretch around 3300–3400 cm$$^{-1}$$.
- Purity: HPLC with C18 column and acetonitrile/water gradient confirms purity >98%.
Comparative Summary of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Indole-Piperidine Intermediate Formation | Condensation or alkylation of indole derivatives with piperidin-4-amine | Straightforward, moderate conditions | May require reduction step; sensitive to moisture |
| Carbamate Protection | Reaction with tert-butyl chloroformate in presence of base | High yield, stable protecting group | Requires anhydrous conditions; sensitive to temperature |
| Purification | Silica gel chromatography, recrystallization | High purity achievable | Time-consuming; solvent intensive |
Q & A
Q. What are the standard synthetic routes for synthesizing tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate?
The synthesis typically involves a multi-step process:
- Step 1: React 1H-indole-3-carbaldehyde with piperidin-4-amine under reductive amination conditions (e.g., NaBH3CN or H2/Pd-C) to form the indol-3-ylmethyl-piperidine intermediate .
- Step 2: Introduce the tert-butyl carbamate group via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or DIPEA) in anhydrous dichloromethane or THF .
- Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Key considerations: Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
Q. How is the compound characterized for structural confirmation and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the indole aromatic protons (~6.8–7.5 ppm), piperidine ring protons (1.5–3.5 ppm), and tert-butyl group (1.2–1.4 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C20H28N3O2: 342.2176) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the indol-3-ylmethyl group?
- Catalyst Selection: Use Pd-C or Raney Ni for reductive amination under H2 (1–3 atm) to minimize side products .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of indole derivatives at 50–80°C .
- Protection Strategies: Temporarily protect the indole NH with a Boc group to prevent unwanted alkylation, followed by deprotection with TFA .
Data-driven approach: Design-of-experiment (DoE) models can identify optimal molar ratios (e.g., aldehyde:amine = 1.2:1) .
Q. What strategies are used to assess the compound’s interaction with biological targets?
- Enzyme Inhibition Assays: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for p97 AAA-ATPase, referencing similar piperidine-carbamate analogs) .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with competitive binding curves to calculate IC50 values .
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in the active site of targets like neurotransmitter transporters .
Q. How can discrepancies in reported physicochemical properties (e.g., solubility, log P) be resolved?
- Experimental Validation:
- Log P: Shake-flask method (octanol/water partition) or HPLC-derived log P .
- Solubility: Equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid .
- Literature Cross-Referencing: Compare data from PubChem (experimental) vs. computational predictions (e.g., ChemAxon) .
- Controlled Conditions: Ensure temperature (25°C) and solvent standardization to minimize variability .
Q. What methods address regioselectivity challenges during indole functionalization?
- Directing Groups: Use Lewis acids (e.g., ZnCl2) to direct electrophilic substitution to the indole C3 position .
- Microwave-Assisted Synthesis: Accelerate reactions (e.g., 100°C, 30 min) to reduce decomposition of sensitive intermediates .
- Protection/Deprotection: Boc protection of the indole NH prevents undesired N-alkylation, enabling selective C3 modification .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s biological activity?
- Assay Validation: Replicate experiments across multiple models (e.g., in vitro cell lines vs. ex vivo tissue assays) .
- Structural Analog Comparison: Benchmark activity against analogs like tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate to identify substituent-specific effects .
- Meta-Analysis: Aggregate data from patents and peer-reviewed studies to identify consensus targets (e.g., kinase inhibition vs. GPCR modulation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
